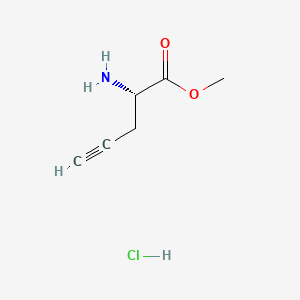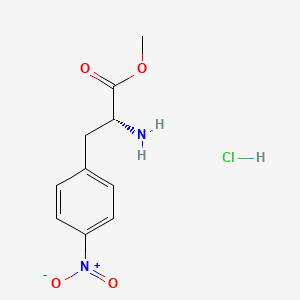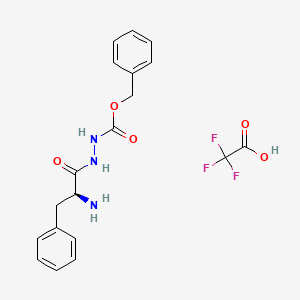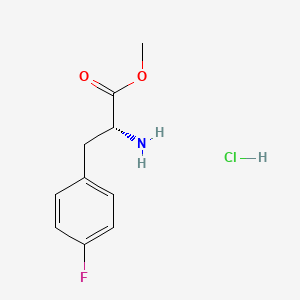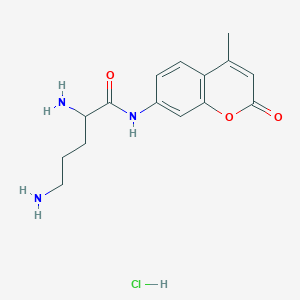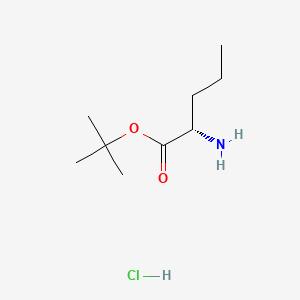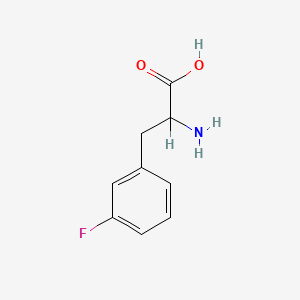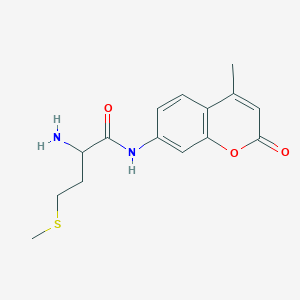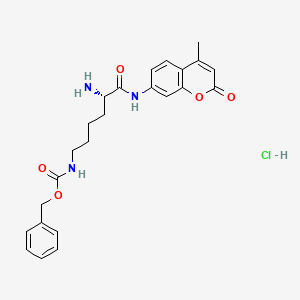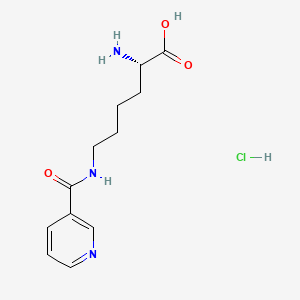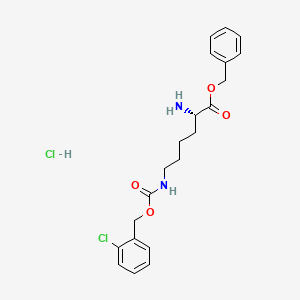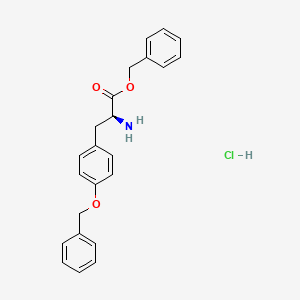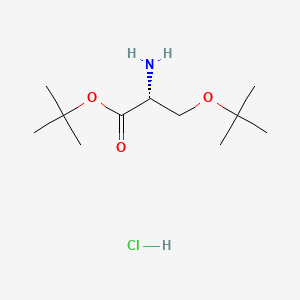
H-D-Ser(tBu)-OtBu HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-D-serine methyl ester hydrochloride, is a chemical compound with the molecular formula C8H18ClNO3. It is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyl group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ser(tBu)-OtBu HCl typically involves the protection of the hydroxyl and carboxyl groups of D-serine. The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The carboxyl group is esterified using tert-butyl alcohol and a strong acid like hydrochloric acid (HCl) to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Ser(tBu)-OtBu HCl undergoes several types of chemical reactions, including:
Hydrolysis: The ester and tert-butyl protecting groups can be hydrolyzed under acidic or basic conditions to yield D-serine.
Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: The major product of hydrolysis is D-serine.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
H-D-Ser(tBu)-OtBu HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the protecting groups help in the selective formation of peptide bonds.
Proteomics Research: The compound is utilized in the study of protein structure and function, aiding in the identification and characterization of proteins.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: The compound is used in various biological assays to study enzyme activity, protein-protein interactions, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of H-D-Ser(tBu)-OtBu HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation, ensuring the selective and efficient synthesis of peptides. The tert-butyl groups are later removed under specific conditions to yield the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Ser(tBu)-OMe HCl: This compound is similar to H-D-Ser(tBu)-OtBu HCl but has a methyl ester instead of a tert-butyl ester.
H-D-Ser(tBu)-OH: This compound has a free carboxyl group instead of an esterified carboxyl group
Uniqueness
This compound is unique due to its dual protection of both the hydroxyl and carboxyl groups with tert-butyl groups. This dual protection provides greater stability and selectivity during peptide synthesis compared to compounds with only single protection .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718555 |
Source


|
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179559-35-4 |
Source


|
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
